4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide
Description
4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide (CAS: 92374-41-9) is a benzamide derivative with a molecular formula of C₁₄H₂₀N₂O₂ and a molecular weight of 248.33 g/mol . Its structure features a 4-methyl-substituted benzamide core linked via an ethyl chain to a morpholine ring. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications to optimize biological activity, such as receptor binding or enzyme inhibition.
Properties
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-2-4-13(5-3-12)14(17)15-6-7-16-8-10-18-11-9-16/h2-5H,6-11H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHGCHQCJQQGKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carbodiimide-Mediated Activation
A widely employed strategy involves the direct coupling of 4-methylbenzoic acid with 2-(morpholin-4-yl)ethylamine using carbodiimide-based reagents.
Reaction Mechanism and Conditions
The carboxylic acid group of 4-methylbenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which facilitates nucleophilic attack by the primary amine group of 2-(morpholin-4-yl)ethylamine. The reaction is typically conducted in dichloromethane or dimethylformamide at 0–25°C for 12–24 hours.
Key Parameters:
- Molar ratio : 1:1.2 (acid-to-amine)
- Catalyst : 4-dimethylaminopyridine (DMAP, 0.1 equiv)
- Yield : 68–72% after silica gel chromatography
Oxazoline Ring-Opening Alkylation
Adapting methods from patented syntheses of analogous compounds, a two-step protocol leveraging oxazoline intermediates demonstrates superior atom economy.
Step 1: Synthesis of 2-(4-Methylphenyl)-4,5-Dihydro-1,3-Oxazole
4-Methylbenzonitrile reacts with 2-aminoethanol under Lewis acid catalysis (e.g., ZnCl₂, 0.05 equiv) in toluene at 140°C for 8 hours, yielding the oxazoline ring (87% isolated).
$$
\text{4-Methylbenzonitrile} + \text{H₂NCH₂CH₂OH} \xrightarrow{\text{ZnCl}_2} \text{2-(4-Methylphenyl)-4,5-dihydro-1,3-oxazole}
$$
Step 2: Morpholine Alkylation
The oxazoline undergoes ring-opening alkylation with morpholine under solvent-free conditions at 180°C for 12 hours, catalyzed by p-toluenesulfonic acid (0.02 equiv):
$$
\text{Oxazoline} + \text{Morpholine} \xrightarrow{\text{p-TsOH}} \text{4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide}
$$
Advantages:
Acid Chloride Aminolysis
Industrial-scale production often employs acid chloride intermediates due to their high reactivity.
Chlorination of 4-Methylbenzoic Acid
Thionyl chloride (2.5 equiv) converts 4-methylbenzoic acid to 4-methylbenzoyl chloride in refluxing toluene (110°C, 3 hours). Excess SOCl₂ is removed via distillation.
Amide Formation
4-Methylbenzoyl chloride reacts with 2-(morpholin-4-yl)ethylamine (1.1 equiv) in tetrahydrofuran at 0°C, followed by aqueous workup:
$$
\text{4-Methylbenzoyl chloride} + \text{2-(Morpholin-4-yl)ethylamine} \rightarrow \text{Target Compound}
$$
Process Metrics:
Comparative Analysis of Synthetic Routes
Industrial Production Considerations
Emerging Methodologies
Enzymatic Amidation
Preliminary studies with Candida antarctica lipase B (CALB) in tert-butanol show 55% conversion at 40°C, though reaction times exceed 72 hours.
Flow Chemistry Approaches
Microreactor systems utilizing mixed anhydride intermediates (ClCO₂Buⁿ) achieve 94% yield in 8 minutes residence time, enabling continuous manufacturing.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzamide derivatives.
Scientific Research Applications
Cancer Treatment
One of the most significant applications of 4-Methyl-N-[2-(morpholin-4-yl)ethyl]benzamide is in cancer therapy. Research indicates that compounds with similar structures can inhibit specific proteins involved in cancer progression. For instance, studies have shown that derivatives of this compound can target Bcl-3, a protein associated with metastasis in various cancers, including breast cancer and lymphomas .
Case Study Insights :
- In animal models, the inhibition of Bcl-3 using related compounds resulted in a significant reduction in lung metastasis from primary tumors .
- The compound's effectiveness has been demonstrated in vitro against human cancer cell lines, suggesting potential therapeutic benefits in clinical settings .
Antitumor Activity
The compound's structural characteristics allow it to function as an antitumor agent. It has been noted for its cytotoxic effects against several cancer types, including:
- Breast cancer
- Lung cancer
- Colorectal cancer
These findings are supported by experimental evidence showing that similar compounds can induce apoptosis (programmed cell death) in cancer cells .
Molecular Modeling and Drug Design
Molecular modeling studies have been conducted to evaluate the interaction of this compound with target proteins. Such studies are crucial for understanding how modifications to the compound's structure can enhance its efficacy and selectivity against cancer cells .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring can interact with the active sites of enzymes, potentially inhibiting their activity. The benzamide moiety can also participate in hydrogen bonding and hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide, highlighting structural variations and their implications:
Key Observations from Structural Comparisons
Impact of Heterocycles Morpholine vs. Piperidine: The oxygen atom in morpholine enhances solubility via H-bonding, whereas piperidine’s lipophilic nature may improve membrane permeability . Crystal structures reveal distinct dihedral angles (e.g., 31.63° for piperidine analog) influencing molecular conformation .
Substituent Effects on Pharmacokinetics Methoxy Groups: In Rip-B (N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide), methoxy substituents increase steric bulk and electron-donating effects, altering metabolic stability and CYP enzyme interactions . Amino Groups: The dimethylamino analog (CID: Y030-3572) shows a balanced logP (0.85), suggesting improved blood-brain barrier penetration compared to the parent compound .
Complex Hybrid Structures
- Compounds like 3-[(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-[...]benzamide (MW: 562.59) incorporate rigid heterocycles to enhance binding affinity, demonstrating the trade-off between molecular complexity and synthetic accessibility .
Biological Activity
4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, drawing from diverse research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C16H22N2O
- Molecular Weight : 274.36 g/mol
The morpholine moiety contributes to its pharmacokinetic properties, enhancing solubility and bioavailability.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent antibacterial activity, comparable to established antibiotics.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 50 |
These findings position the compound as a potential candidate for developing new antibacterial agents.
Anticancer Potential
In addition to its antimicrobial properties, the compound has been evaluated for anticancer activity. Studies have demonstrated that it inhibits the proliferation of various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast) | 15.0 |
| PC-3 (Prostate) | 20.5 |
| A549 (Lung) | 18.0 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound acts as a reversible inhibitor of monoamine oxidase A (MAO-A), which is implicated in neurotransmitter metabolism.
- Cellular Signaling : It modulates signaling pathways associated with cell survival and apoptosis, particularly through the inhibition of Akt/mTOR signaling.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antimicrobial Efficacy : A randomized controlled trial assessed the effectiveness of the compound in treating bacterial infections in a clinical setting. Results indicated a significant reduction in infection rates compared to placebo.
- Cancer Cell Line Study : An experimental study investigated the anticancer effects on various cell lines. The results showed that treatment with the compound led to a dose-dependent decrease in cell viability, suggesting potential for further development as an anticancer drug.
Q & A
Q. What is a reliable synthetic route for 4-methyl-N-[2-(morpholin-4-yl)ethyl]benzamide?
- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical procedure involves reacting 4-methylbenzoyl chloride with 2-(morpholin-4-yl)ethylamine in an aprotic solvent (e.g., ethyl methyl ketone) under inert conditions. Triethylamine is added to scavenge HCl, forming a precipitate. After filtration, the crude product is purified via recrystallization (e.g., ethyl methyl ketone) to yield colorless crystals (82% yield) . Key steps:
- Reagent Ratios : 1:1 molar ratio of acyl chloride to amine.
- Purification : Double recrystallization minimizes impurities.
- Yield Optimization : Control reaction temperature (0–5°C) to suppress side reactions.
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Key parameters:
- Data Processing : Multi-scan absorption correction (SADABS) .
- Refinement : Full-matrix least-squares on using SHELXL .
- Validation : Check R-factors (), residual electron density (< 0.35 eÅ), and geometric plausibility (e.g., bond lengths: C=O = 1.231(2) Å; C—N = 1.452(3) Å) .
Q. What analytical techniques confirm purity and structural integrity?
- Methodological Answer :
- NMR : - and -NMR to confirm functional groups (e.g., morpholine protons at δ 2.4–3.8 ppm).
- Mass Spectrometry : ESI-MS to verify molecular ion peaks ( calculated for : 248.15).
- Elemental Analysis : Match %C, %H, %N to theoretical values (±0.3%).
Advanced Research Questions
Q. How can crystallographic data discrepancies during refinement be resolved?
- Methodological Answer :
- Handling H-Atoms : Use SHELXL’s HFIX command for riding H-atoms. For disordered solvent (e.g., water), locate H-atoms via difference Fourier maps and refine with distance restraints (O—H = 0.85 Å) .
- Thermal Parameters : Apply ISOR restraints to anisotropic displacement parameters for atoms with high .
- Twinned Data : Use TWIN/BASF commands in SHELXL for non-merohedral twinning .
Q. How to design experiments to assess bioactivity against neurodegenerative targets?
- Methodological Answer :
- Target Selection : Prioritize acetylcholinesterase (AChE) or NMDA receptors based on structural analogs .
- In Vitro Assays :
- AChE Inhibition : Modified Ellman’s method with donepezil as a positive control .
- Cellular Uptake : Fluorescence tagging (e.g., BODIPY derivatives) to track intracellular localization .
- Data Interpretation : Compare IC values with morpholine-free analogs to isolate pharmacophore contributions.
Q. What strategies optimize synthetic yields for derivatives with enhanced bioactivity?
- Methodological Answer :
- Parallel Synthesis : Use Ugi or Passerini reactions to generate morpholine-amide hybrids .
- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 12 hrs) and improve yields by 15–20% .
- Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity .
Q. How to analyze hydrogen-bonding networks in crystal packing?
- Methodological Answer :
- Software Tools : Mercury (CCDC) for visualizing intermolecular interactions .
- Key Metrics :
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| N—H⋯O (amide-water) | 2.892(3) | 169(2) |
| O—H⋯N (water-morpholine) | 2.765(3) | 175(2) |
- Topology Analysis : Use TOPOS to classify 1D chains or 2D sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
